N,N'-Bis-Fmoc-diaminoacetic acid

Description

Significance of Diaminoacetic Acid Scaffolds in Molecular Design

Diaminoacetic acid, a geminal-diamine-containing amino acid, provides a unique scaffold for molecular design. The presence of two amino groups on the same carbon atom introduces a significant conformational constraint, which can be exploited to control the three-dimensional structure of peptides and other macromolecules. nih.gov This is particularly valuable in the field of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability against enzymatic degradation. nih.govnih.gov

The diaminoacetic acid scaffold is instrumental in the synthesis of retro-inverso peptides, where the direction of one or more amide bonds is reversed. This modification can render the peptide less susceptible to proteolysis while maintaining its biological activity. google.com Furthermore, this scaffold serves as a cornerstone in the development of disulfide bond surrogates, contributing to the creation of more robust cyclic peptides with improved redox stability.

The incorporation of a diaminoacetic acid unit can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological function. nih.gov By providing a rigid and well-defined structural element, diaminoacetic acid scaffolds enable the design of molecules with precise topologies, a key aspect in the development of targeted therapeutics and probes for chemical biology.

Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Groups in Peptide Chemistry

The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are created. nih.govspringernature.com The Fmoc group serves as a temporary protecting group for the amine functionality of an amino acid. Its key advantage lies in its base-lability; it can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, without affecting other acid-labile protecting groups that may be present on the amino acid side chains. nih.gov

This orthogonality in protection schemes is crucial for the stepwise assembly of a peptide chain on a solid support. nih.gov The process involves the sequential addition of Fmoc-protected amino acids, with the Fmoc group being removed after each coupling step to allow for the formation of the next peptide bond. The mild conditions required for Fmoc deprotection are compatible with a wide range of sensitive amino acids and post-translational modifications, making Fmoc chemistry highly versatile. nih.govsigmaaldrich.com

The ease of automation of Fmoc-based SPPS has facilitated the rapid and efficient synthesis of complex peptides and even small proteins. nih.gov Furthermore, the industrial-scale production of high-purity Fmoc-protected amino acids has made this methodology accessible and reliable for both academic research and pharmaceutical development. nih.gov

Overview of N,N'-Bis-Fmoc-diaminoacetic Acid as a Versatile Building Block for Chemical Biology and Medicinal Chemistry

This compound stands out as a highly versatile building block with broad applications in chemical biology and medicinal chemistry. chemimpex.com Its unique structure, combining the conformational constraints of a gem-diamino acid with the synthetic advantages of Fmoc protection, makes it an invaluable tool for the synthesis of sophisticated molecular architectures.

In chemical biology, this compound is utilized to create probes and molecular tools to study biological processes. By incorporating it into peptide sequences, researchers can generate molecules with defined shapes that can interact with specific biological targets. Its use in bioconjugation allows for the attachment of other molecules, such as fluorescent dyes or affinity tags, to peptides, facilitating their detection and isolation. chemimpex.com

In medicinal chemistry, this compound is instrumental in the design of novel therapeutics. chemimpex.com It enables the synthesis of peptidomimetics with improved pharmacological properties, such as enhanced stability, solubility, and bioavailability. chemimpex.com The ability to create constrained peptides and induce specific secondary structures is particularly important for the development of potent and selective enzyme inhibitors and receptor ligands. The compound is also a key component in the synthesis of macrocyclic peptides, a class of molecules with significant therapeutic potential. nih.gov

Historical Context and Evolution of its Utilization in Advanced Organic Synthesis

The development and utilization of this compound are intrinsically linked to the advancements in peptide chemistry and the growing interest in peptidomimetics. The concept of retro-inverso peptides, introduced in the early 1980s, spurred the need for stable gem-diamino building blocks. google.com Early attempts to incorporate gem-diamino residues into peptides were often hampered by the instability of the intermediates. google.com

A significant step forward came with the development of new synthetic methodologies and protecting group strategies in the late 1980s and early 1990s. A 1990 patent detailed the synthesis of novel gem-diamino derivatives with improved stability, which was a crucial advancement for their practical application in peptide synthesis. google.com

The widespread adoption of Fmoc chemistry during the same period provided the ideal platform for the use of building blocks like this compound. The mild and orthogonal nature of Fmoc protection made it possible to incorporate this and other complex, non-natural amino acids into peptide chains efficiently.

In recent years, the application of this compound has evolved towards the creation of highly complex and functional molecules. Current research focuses on its use in the synthesis of intricate architectures such as spiroligomers and other advanced peptidomimetics, demonstrating its enduring importance as a tool for innovation in organic synthesis. nih.govnih.gov

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| CAS Number | 668492-50-0 | chemimpex.comamericanelements.combiosynth.comscbt.com |

| Molecular Formula | C₃₂H₂₆N₂O₆ | chemimpex.comamericanelements.combiosynth.comscbt.com |

| Molecular Weight | 534.57 g/mol | chemimpex.comamericanelements.com |

| Appearance | White powder | chemimpex.comamericanelements.com |

| Purity | ≥97% (HPLC) | chemimpex.com |

Research Findings: Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids

| Fmoc-Amino Acid | Yield (%) | Source |

| Fmoc-Ala-OH | 91 | uci.edu |

| Fmoc-Val-OH | 85 | uci.edu |

| Fmoc-Leu-OH | 94 | uci.edu |

| Fmoc-Ile-OH | 88 | uci.edu |

| Fmoc-Phe-OH | 92 | uci.edu |

| Fmoc-Trp(Boc)-OH | 85 | uci.edu |

| Fmoc-Ser(tBu)-OH | 91 | uci.edu |

| Fmoc-Thr(tBu)-OH | 89 | uci.edu |

| Fmoc-Asp(OtBu)-OH | 90 | uci.edu |

| Fmoc-Glu(OtBu)-OH | 93 | uci.edu |

| Fmoc-Lys(Boc)-OH | 87 | uci.edu |

| Fmoc-Pro-OH | Crude used directly | uci.edu |

| Fmoc-His(Trt)-OH | 40 | uci.edu |

Research Findings: Peptide Cyclization Efficiency

| Peptide Sequence | On-Resin Cyclization (%) | Solution-Phase Cyclization (%) | Dimer/Oligomer Formation (Solution-Phase, %) | Source |

| TKYRRE | 72 | 28 | 0 | nih.gov |

| KVTYRRE | 52 | 31 | 17 | nih.gov |

| IKYKTNKE | 45 | 55 | 0 | nih.gov |

| TTKE | 39 | 61 | 0 | nih.gov |

Structure

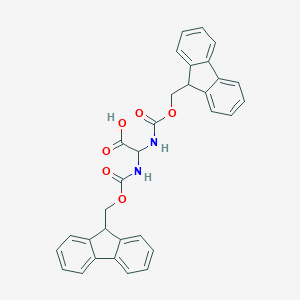

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIECFDYTZAMGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373220 | |

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668492-50-0 | |

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Bis Fmoc Diaminoacetic Acid and Its Derivatives

Precursor Synthesis Strategies for Diaminoacetic Acid Scaffolds

The foundation of N,N'-Bis-Fmoc-diaminoacetic acid is the diaminoacetic acid (DAA) scaffold. The synthesis of this core structure is a key area of chemical research, with various strategies developed to produce DAA and its derivatives efficiently.

A primary method for synthesizing diaminoacetic acid derivatives involves the acid-catalyzed condensation of glyoxylic acid or its esters with amides. nih.govacs.org This reaction is influenced by the nature of the starting materials and the catalyst employed. nih.gov Researchers have explored various carboxamides and sulfonamides in this condensation process, noting that the basicity of the amide can affect the reaction's success. acs.org

A significant advancement in this area is the use of elemental iodine as an acid catalyst. nih.govacs.org Studies have shown that elemental iodine can produce diaminoacetic acid derivatives in higher yields compared to traditionally used catalysts like p-toluenesulfonic acid (PTSA). nih.govacs.orgacs.org For instance, the condensation of certain amides with glyoxylic acid or its ethyl ester demonstrated improved outcomes with iodine catalysis. nih.gov However, the choice of the optimal catalyst can be substrate-dependent; PTSA was found to be more effective for the condensation of glyoxylic acid with moderately basic carboxamides like isobutyramide (B147143) and propionamide. acs.org The reaction can be carried out in a variety of solvents, including water, toluene, benzene, and acetone. acs.org

Table 1: Comparison of Catalysts in the Synthesis of Diaminoacetic Acid Derivatives

| Amide Reactant | Glyoxylic Acid Source | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Mesyl amide | Ethyl glyoxylate | Iodine | High (not specified) | nih.gov |

| Various Carboxamides | Glyoxylic acid/ester | Iodine | Generally Higher | nih.govacs.org |

| Isobutyramide | Glyoxylic acid | PTSA | Best Catalyst | acs.org |

| Propionamide | Glyoxylic acid | PTSA | Best Catalyst | acs.org |

This table illustrates the impact of different catalysts on the yield of diaminoacetic acid derivatives based on the specific amide used.

Once the basic diaminoacetic acid scaffold is synthesized, it can be further modified to create functionalized building blocks. A key strategy involves the condensation of diaminoacetic acid derivatives with aldehydes to form complex heterocyclic and polyheterocyclic structures. acs.org Furthermore, the carboxyl or ester groups present in these derivatives are valuable handles for transfunctionalization. acs.org These groups can be converted into primary amino groups through established chemical transformations such as the Schmidt reaction, Hofmann rearrangement, or Curtius rearrangement. acs.org

Other derivatization techniques common in amino acid chemistry can also be applied. For example, chemical derivatization using reagents like 1,1′-13C2 acetic anhydride (B1165640) can be used to acetylate amine groups, which is useful for analytical purposes like NMR spectroscopy. nih.gov Pre-column derivatization with reagents such as phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) is also a standard method for analyzing amino acids and could be adapted for DAA derivatives. usp.orgshimadzu.com These derivatization methods expand the utility of the diaminoacetic acid scaffold, allowing for its incorporation into a wider range of molecular architectures. acs.org

Fmoc Protection Strategies for N,N'-Diaminoacetic Acid Moiety

The utility of diaminoacetic acid in solid-phase peptide synthesis (SPPS) necessitates the protection of its two amino groups. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in this context due to its base-lability, which allows for mild deprotection conditions. nih.gov

The introduction of the Fmoc group onto the diaminoacetic acid moiety must be performed efficiently to ensure high yields and purity of the final product. nih.gov Standard procedures often involve reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), in the presence of a base. nih.govnih.gov An environmentally friendly approach involves carrying out the Fmoc protection in aqueous media under catalyst-free conditions. rsc.org

A critical challenge during Fmoc protection is the potential for side reactions, including the formation of dipeptide and tripeptide impurities. nih.govorganic-chemistry.org To mitigate this, an intermediate silylation step using chlorotrimethylsilane (B32843) to protect the carboxylic acid has been proposed, which prevents oligomerization during the Fmoc protection process. nih.gov The choice of Fmoc reagent is also important; stable Fmoc-benzotriazoles have been shown to react cleanly with amino acids to afford the protected products in very good yields. organic-chemistry.org Optimizing the Fmoc-removal step during SPPS, for instance by using a solution of 2% DBU and 5% piperazine (B1678402) in NMP instead of the conventional 20% piperidine (B6355638) in DMF, can also minimize side reactions like diketopiperazine formation. nih.gov

A sophisticated strategy for the selective protection of diamino acids involves the use of temporary copper(II) complexation. nih.gov This method is particularly useful for selectively installing an Fmoc group on one nitrogen atom when other reactive groups, such as a primary amine and a carboxylic acid, are present. nih.gov

The process relies on the formation of a dimeric Cu(II) complex that involves two carboxylic acid groups and two α-amino groups, effectively blocking these functionalities. nih.gov With the primary amino group temporarily protected within the copper complex, the remaining secondary amine (e.g., a proline nitrogen in a bis-amino acid) can be selectively protected with an Fmoc reagent like Fmoc-Cl or Fmoc-OSu. nih.gov Following the successful installation of the Fmoc group, the copper complex is dissociated using a strong chelating agent, restoring the previously protected groups. nih.gov This strategy was inspired by similar methods used for the selective ω-amino protection of lysine (B10760008) and has been successfully applied to the synthesis of Fmoc-protected bis-amino acid stereoisomers on a large scale. nih.gov Quantum chemical calculations have also been used to understand the diastereomeric effects on the energy of complexation in Cu(II) diamino acid complexes. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

This compound is a valuable and versatile building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is the method of choice for producing synthetic peptides for research and therapeutic development, and the Fmoc strategy is widely used due to its mild deprotection conditions. nih.govspringernature.com

The unique structure of this compound, with its two protected amino groups and a central carboxylic acid, allows it to be incorporated into a growing peptide chain on a solid support. uci.edu During SPPS, one of the Fmoc groups can be selectively removed, exposing a free amine for further elongation of the peptide chain in a new direction, creating a branch point. Alternatively, after incorporation, both Fmoc groups can be removed to introduce a diamino functionality at a specific position in the peptide sequence. This makes it an essential reagent for creating complex peptide structures, such as branched or cyclic peptides. chemimpex.comunits.it

The use of Fmoc-protected diamino acids facilitates the synthesis of peptides with multiple positive charges or other specific functionalities. nih.govcymitquimica.com For example, Nα-Fmoc-Nα'-Boc-diaminoacetic acid is another key derivative used in SPPS, where the two different protecting groups (Fmoc and Boc) allow for orthogonal deprotection strategies, providing even greater synthetic flexibility. chemimpex.com The stability of the Fmoc group under various coupling conditions and its clean removal are crucial for generating high-purity peptide products. chemimpex.com

Integration into Fmoc/tBu Chemistry Protocols for Peptide Elongation

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method for solid-phase peptide synthesis (SPPS), favored for its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. masterorganicchemistry.com this compound is designed for direct integration into this workflow. nih.govpitt.edu The synthesis cycle begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide chain, typically using a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edursc.org

Following the removal of the Fmoc group and thorough washing of the resin, the this compound is introduced. Its carboxylic acid is pre-activated to facilitate the formation of a peptide bond with the newly exposed amine on the growing peptide chain. Standard activation methods involve the use of coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. uci.educhempep.com The dual Fmoc protection on the diaminoacetic acid ensures that both nitrogen atoms are shielded during this coupling step, preventing unwanted side reactions. Once coupled, the cycle can be repeated for further peptide elongation.

Orthogonality Considerations in Protecting Group Schemes

A fundamental principle of modern peptide synthesis is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. researchgate.netdu.ac.in The Fmoc/tBu strategy is a prime example of this principle. The Fmoc group is base-labile, meaning it is cleaved by treatment with a base like piperidine. masterorganicchemistry.com In contrast, the side-chain protecting groups typically employed in this strategy, such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr, tert-butyloxycarbonyl (Boc) for Lys and Trp, and trityl (Trt) for Asn, Gln, Cys, and His, are acid-labile. commonorganicchemistry.comnih.gov

This compound adheres perfectly to this orthogonal scheme. Both of its Fmoc protecting groups are removed simultaneously under the standard basic conditions used for N-terminal deprotection in each cycle of the SPPS. iris-biotech.de These conditions leave the acid-labile side-chain protecting groups of other amino acids in the peptide sequence completely intact. iris-biotech.de This compatibility is crucial, as it allows for the precise and controlled assembly of complex peptides containing a wide variety of functionalized amino acids without compromising the integrity of their side-chain protections until the final acid-mediated cleavage from the resin. commonorganicchemistry.com

Challenges and Advancements in Coupling Efficiency in SPPS

The structure of this compound, with its two bulky Fmoc groups, may present steric challenges that could potentially slow down the coupling reaction. To overcome such difficulties and drive the reaction to completion, a range of highly efficient coupling reagents have been developed. These include phosphonium-based reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) and aminium/uronium-based reagents such as HBTU, TBTU, and HATU. chempep.comgoogle.comnih.gov These reagents rapidly convert the carboxylic acid of the Fmoc-amino acid into a highly reactive species, promoting efficient amide bond formation. chempep.com For particularly difficult couplings, the in situ generation of Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC) has been shown to be effective. researchgate.netcapes.gov.br The choice of coupling reagent and reaction conditions can be optimized to ensure high yields when incorporating sterically demanding building blocks like this compound.

| Coupling Reagent Class | Examples | Application Notes |

| Carbodiimides | DCC, DIC | Often used with additives like HOBt or HOAt to suppress racemization. DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. chempep.comnih.gov |

| Phosphonium Salts | BOP, PyBOP, PyAOP, PyBrOP | Highly reactive. PyBrOP is particularly effective for sterically hindered couplings. nih.gov |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, TPTU | Very popular in SPPS due to high efficiency and low racemization, especially when used with additives. HATU is often used for difficult couplings. chempep.comnih.gov |

| Acid Halide Precursors | Bis-(trichloromethyl)carbonate (BTC) | Used for in situ generation of highly reactive Fmoc-amino acid chlorides, effective for challenging couplings. researchgate.netcapes.gov.br |

Mitigation of Side Reactions during Fmoc Deprotection, including Aspartimide Formation

The repeated use of piperidine for Fmoc deprotection can lead to base-catalyzed side reactions, which can significantly impact the purity and yield of the final peptide. chempep.comgoogle.com One of the most well-documented of these is aspartimide formation, which occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered ring. commonorganicchemistry.comuniv-rennes1.fr This aspartimide intermediate can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, which are often difficult to separate from the desired product. commonorganicchemistry.com

While this compound is not an aspartic acid derivative, the principles of base-catalyzed side reactions are still relevant. The structure of diaminoacetic acid is not prone to the specific cyclization that leads to aspartimide formation. However, other base-mediated side reactions can occur during SPPS. For instance, diketopiperazine formation is a common side reaction at the dipeptide stage, especially when proline is the C-terminal residue. google.comuniv-rennes1.fr Strategies to mitigate base-induced side reactions include minimizing the exposure time to the base, using milder bases such as piperazine, or adding HOBt to the deprotection solution. uci.eduuniv-rennes1.fr For sequences known to be particularly sensitive, careful selection of the synthetic strategy and reaction conditions is paramount to ensure the integrity of the peptide product.

Derivatization and Functionalization of this compound Building Blocks

The true synthetic power of this compound lies in the ability to selectively deprotect and functionalize its two nitrogen atoms, enabling the creation of diverse and complex molecular scaffolds.

Reductive Alkylation Strategies for Incorporating Functional Groups

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used for the alkylation of amines. masterorganicchemistry.comrsc.org This reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. rsc.orgpeptide.com This strategy is highly compatible with solid-phase synthesis and can be used to introduce a vast array of functional groups onto the amino groups of a diaminoacetic acid residue within a peptide chain. nih.gov

After the selective deprotection of one or both of the Fmoc groups on the diaminoacetic acid moiety, the liberated primary or secondary amine(s) can be reacted with an aldehyde or ketone. The subsequent reduction of the resulting imine can be achieved using a variety of reducing agents. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this purpose as they are selective for the imine over the carbonyl group and are compatible with a wide range of functional groups. peptide.commerckmillipore.com More robust reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise manner where the imine is allowed to form before the reductant is added. organic-chemistry.org This approach allows for the introduction of alkyl, aryl, and heterocyclic moieties, significantly expanding the chemical diversity of the resulting peptide scaffold. nih.gov

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | A strong reducing agent that can also reduce aldehydes and ketones. Typically added after imine formation is complete. commonorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent, selective for imines over carbonyls. Stable in weakly acidic conditions often used to promote imine formation. commonorganicchemistry.compeptide.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used as an alternative to NaBH₃CN to avoid cyanide-containing reagents. commonorganicchemistry.compeptide.com |

Introduction of Diverse Functional Groups for Advanced Scaffold Construction

The use of diaminoacetic acid derivatives, such as this compound, provides a powerful platform for the construction of advanced molecular scaffolds with precisely positioned functional groups. pitt.edu By leveraging orthogonal protecting group strategies, the two amino groups of the diaminoacetic acid can be deprotected sequentially or simultaneously, allowing for the attachment of different functionalities at a specific point in the peptide sequence. This capability is invaluable for creating branched peptides, cyclic peptides, and peptide conjugates. nih.gov

For example, after incorporation into a peptide chain and removal of the Fmoc groups, one or both of the newly exposed amino groups can be acylated with a variety of carboxylic acids, activated esters, or other acylating agents to introduce new side chains. These side chains can carry reporter groups (such as fluorophores or biotin), chelating agents for radiometals in theranostic applications, or moieties that promote specific secondary structures or binding interactions. nih.govnih.gov Furthermore, these amino groups can serve as attachment points for other peptides or small molecules, enabling the construction of complex, multifunctional constructs for applications in drug delivery, diagnostics, and materials science. nih.govmdpi.com The ability to introduce such a high degree of functional diversity makes this compound a key building block for the design of next-generation peptide-based materials and therapeutics. pitt.edu

Stereoselective Modifications and Chiral Auxiliary Approaches in Diamino Acid Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of diamino acids, which contain multiple chiral centers. Stereoselective synthesis is critical as the biological activity of molecules like α,β-diamino acids is highly dependent on their specific stereoisomeric form. nih.govacs.org

Chiral Auxiliaries: A primary strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org This auxiliary group directs the stereochemical course of subsequent reactions and is removed once the desired chirality is established. wikipedia.orgsigmaaldrich.com Auxiliaries derived from natural products like amino acids and terpenes, such as Evans' oxazolidinones, pseudoephedrine, and camphorsultam, are widely used to construct complex chiral molecules. wikipedia.orgnih.govnih.gov By attaching an auxiliary to a prochiral substrate, one facial approach is sterically hindered, forcing reagents to add from the less hindered face, thus creating a specific stereoisomer. sigmaaldrich.com For instance, a new chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids, leveraging non-stereogenic N-benzyl groups to enhance diastereoselectivity during alkylation. rsc.org

Substrate and Reagent Control: Beyond auxiliaries, stereoselectivity can be achieved through substrate- or reagent-based control. For example, the stereoselective synthesis of meso-diaminopimelic acid (meso-DAP) and its precursor l,l-DAP was accomplished through the stereoselective reduction of a common enone-derived α-amino acid. acs.orgnih.gov The choice of a bulky reducing agent like L-selectride can favor a specific diastereomer. acs.org

Enzymatic and Catalytic Methods: Modern approaches also include enzymatic and catalytic methods. Engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze stereoselective Mannich-type reactions to produce α,β-diamino acids with high enantio- and diastereocontrol. nih.gov This biocatalytic method allows for the one-step asymmetric synthesis of complex diamino acids. nih.gov Similarly, catalyst-controlled reactions, such as the use of chiral Brønsted acid catalysts in light-mediated, three-component radical cascades, can determine the enantioselectivity of the final product. nih.gov One-pot methods involving copper-catalyzed aminohalogenation and aziridination, followed by an SN2 ring-opening, can also yield α,β-differentiated diamino esters with excellent stereoselectivity. beilstein-journals.org

Synthesis of Branched and Multi-Functionalized Amino Acid Derivatives

The creation of branched and multi-functionalized amino acid derivatives from precursors like diaminoacetic acid expands their utility, particularly in peptide science. These modifications can enhance pharmacological properties or introduce novel structural motifs. nih.gov

A simple and efficient one-pot procedure has been developed for the direct synthesis of orthogonally protected N,N'-diaminoalkylated basic amino acid building blocks. nih.govresearchgate.net This method is fully compatible with standard Boc and Fmoc solid-phase peptide synthesis protocols. nih.gov

The core of this synthetic approach is a double reductive alkylation of an N(α)-protected diamino acid with an N-protected amino aldehyde in the presence of a reducing agent, sodium cyanoborohydride. nih.govresearchgate.net This strategy allows for the creation of branched side-chains that can be further modified. The utility of these building blocks has been shown in the synthesis of an indolicidin (B8082527) analogue, where substituting a lysine residue with a synthetic N(α)-(Fmoc)-N(β),N(β)'-bis[2-(tert-butoxycarbonylamino)ethyl]-L-2,3-diaminopropionic acid derivative resulted in enhanced antibacterial activity. nih.gov

Table 1: Examples of Synthesized Branched Basic Amino Acid Derivatives

| N(α)-Protected Diamino Acid | N-Protected Amino Aldehyde | Resulting Branched Derivative |

|---|---|---|

| N(α)-Fmoc-L-2,3-diaminopropionic acid | N-Boc-aminoacetaldehyde | N(α)-Fmoc-N(β),N(β)'-bis[2-(Boc-amino)ethyl]-L-2,3-diaminopropionic acid |

| N(α)-Fmoc-L-2,4-diaminobutanoic acid | N-Boc-aminoacetaldehyde | N(α)-Fmoc-N(γ),N(γ)'-bis[2-(Boc-amino)ethyl]-L-2,4-diaminobutanoic acid |

| N(α)-Boc-L-ornithine | N-Cbz-aminoacetaldehyde | N(α)-Boc-N(δ),N(δ)'-bis[2-(Cbz-amino)ethyl]-L-ornithine |

This table is illustrative, based on the methodology described in the cited research. nih.govresearchgate.net

The synthetic versatility of the double reductive alkylation method also permits the preparation of both symmetrical and unsymmetrical diaminoacetic acid derivatives. nih.govnih.gov

Symmetrical derivatives are formed when the double reductive alkylation is performed using two equivalents of the same N-protected amino aldehyde. This results in two identical branches being added to the side-chain amino group of the starting diamino acid. nih.govresearchgate.net Symmetric α-amino acid derivatives are valuable as synthetic intermediates for natural products and for creating intermolecularly linked peptides. researchgate.netrsc.org

Unsymmetrical derivatives can be synthesized by a stepwise alkylation process. First, a mono-alkylation is performed with one type of N-protected amino aldehyde. Following this, a second, different N-protected amino aldehyde is introduced to add a distinct second branch. This approach allows for the creation of multi-functionalized derivatives with diverse chemical properties. nih.govnih.gov The synthesis of unsymmetrical compounds can sometimes be challenging due to the potential for forming mixtures of products, requiring carefully controlled reaction conditions. mdpi.com

Table 2: Synthetic Strategy for Symmetrical vs. Unsymmetrical Derivatives

| Derivative Type | Step 1 | Step 2 | Example Product Structure |

|---|---|---|---|

| Symmetrical | N(α)-Fmoc-diaminoacetic acid + 2 eq. Aldehyde A | (none) | Fmoc-NH-CH(COOH)-N(R¹)(R¹) |

| Unsymmetrical | N(α)-Fmoc-diaminoacetic acid + 1 eq. Aldehyde A | + 1 eq. Aldehyde B | Fmoc-NH-CH(COOH)-N(R¹)(R²) |

This table illustrates the conceptual synthetic pathway. R¹ and R² represent the different side chains introduced by Aldehyde A and Aldehyde B, respectively.

Applications of N,n Bis Fmoc Diaminoacetic Acid in Chemical Biology and Medicinal Chemistry

Construction of Complex Peptide Architectures

The bifunctional nature of N,N'-Bis-Fmoc-diaminoacetic acid makes it particularly well-suited for the synthesis of intricate peptide structures. This allows for the creation of peptides with enhanced properties for both research and therapeutic purposes.

This compound serves as a crucial reagent in the synthesis of modified peptides, which are instrumental in studying protein interactions and functions. chemimpex.com The incorporation of this non-natural amino acid can introduce specific structural constraints or functionalities into a peptide sequence. These modifications can help to stabilize a particular conformation of the peptide, which is essential for understanding its binding to a biological target.

Furthermore, the ability to introduce modifications allows for the creation of peptide-based tools for various research applications. For instance, modified peptides can be used as probes to investigate enzymatic mechanisms or as ligands for affinity chromatography to purify specific proteins. The versatility of this compound facilitates the generation of a wide array of modified peptides, thereby advancing our understanding of fundamental biological processes. chemimpex.com

In Solid-Phase Peptide Synthesis (SPPS), this compound plays a significant role in increasing the complexity of peptide sequences. altabioscience.com SPPS is a stepwise process where amino acids are sequentially added to a growing peptide chain anchored to a solid support. altabioscience.com The use of this compound allows for the introduction of a branch point in the peptide chain. After the incorporation of this diamino acid, the two Fmoc groups can be selectively removed, allowing for the simultaneous or sequential elongation of two different peptide chains from a single point.

This capability is particularly useful for synthesizing branched or cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. The ability to create such complex architectures is crucial for developing novel peptide-based drugs and research tools. chemimpex.com

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. upc.edu this compound is a valuable tool in the design and synthesis of these therapeutically important molecules. nih.govnih.gov

One of the major challenges in developing peptide-based drugs is their susceptibility to degradation by proteases in the body. pitt.edu this compound can be used to create peptide bond surrogates, which are modified backbones that are resistant to enzymatic cleavage. nih.gov By replacing a natural peptide bond with a structure derived from this diamino acid, the metabolic stability of the resulting peptidomimetic can be significantly increased. nih.gov This leads to a longer half-life in the body and improved therapeutic efficacy.

Table 1: Research Findings on this compound in Peptide Bond Surrogates

| Research Focus | Key Finding | Reference |

| Proteolytic Stability | Incorporation of isopeptide bonds, a type of amide bond surrogate, significantly enhanced resistance to proteolytic degradation in human blood plasma. | nih.gov |

| Enzymatic Degradation | Peptides with amide bond isosteres showed increased resistance to trypsin, a common serine protease. | nih.gov |

This compound and similar building blocks are utilized in the synthesis of various pseudopeptides where the typical amide bond is replaced by other chemical moieties. springernature.com These modifications can impart unique structural and functional properties to the resulting molecules.

Peptidosulfonamides: The amide bond is replaced by a sulfonamide group, which can alter the hydrogen bonding capacity and conformational preferences of the peptide. springernature.com

Phosphonopeptides: These contain a phosphonate (B1237965) group in place of a peptide bond and are often designed as enzyme inhibitors. springernature.com

Oligoureas: The incorporation of urea (B33335) linkages can lead to stable, well-defined secondary structures. springernature.com

Depsides and Depsipeptides: These contain ester bonds in the backbone, which can influence their conformation and susceptibility to hydrolysis. researchgate.net The synthesis of complex depsipeptides can be achieved using Fmoc-based solid-phase methodology. researchgate.net

Peptoids: These are N-substituted glycine (B1666218) oligomers that are resistant to proteolysis and can be synthesized with a high degree of side-chain diversity. escholarship.org

The use of this compound and related building blocks in the synthesis of these pseudopeptides expands the chemical space available for drug discovery and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. springernature.com

The biological activity of a peptide is often dependent on its three-dimensional conformation. mdpi.com By incorporating rigid structural elements, the conformational flexibility of a peptide can be reduced, leading to a more potent and selective interaction with its target. upc.edu this compound can be used to introduce conformational constraints into a peptide sequence.

The geminal amino groups of the diaminoacetic acid can serve as anchor points for cyclization or for the introduction of bulky substituents that restrict the rotation of the peptide backbone. nih.gov This approach can lead to peptidomimetics with well-defined secondary structures, such as turns or helices, which are often crucial for biological activity. whiterose.ac.uk The ability to control the conformation of a peptide is a powerful strategy in the rational design of new drugs. upc.edu

Macrocyclization Strategies Employing this compound Derivatives

Macrocyclization is a key strategy in medicinal chemistry to transform flexible linear peptides into rigid, cyclic structures. This conformational constraint can lead to increased receptor affinity, enhanced biological stability, and improved pharmacokinetic properties. This compound serves as a versatile scaffold for initiating such cyclization strategies.

On-resin cyclization is a powerful technique in solid-phase peptide synthesis (SPPS) that allows for the efficient formation of cyclic peptides while they are still attached to the solid support. This approach often leads to higher yields and purity compared to solution-phase cyclization by minimizing intermolecular side reactions. While specific examples detailing the direct use of this compound in on-resin macrocyclization are not extensively documented in readily available literature, its structure is amenable to such methodologies.

The general principle involves incorporating the diaminoacetic acid moiety into the peptide sequence. After selective deprotection of the side chains and the terminal amino and carboxyl groups, a head-to-tail or side-chain-to-side-chain cyclization can be performed. The two Fmoc groups on this compound can be selectively removed under different conditions, providing orthogonal handles for directed cyclization.

Table 1: Common On-Resin Macrocyclization Strategies

| Cyclization Strategy | Description | Role of Bifunctional Scaffolds |

| Amide Bond Formation | Formation of a peptide bond between the N-terminus and C-terminus or between side chains of amino acids like Lysine (B10760008) and Aspartic Acid. | Can act as a central scaffold from which peptide chains are extended and subsequently cyclized. |

| Thiol-Ene "Click" Chemistry | A radical-mediated reaction between a thiol (from Cysteine) and an alkene incorporated into the peptide chain. | Derivatives of diaminoacetic acid can be functionalized with alkenes to participate in this reaction. |

| Native Chemical Ligation (NCL) | Formation of a native peptide bond between an N-terminal Cysteine and a C-terminal thioester. | Can be used to create a non-peptidic core to which peptide fragments are ligated and cyclized. |

Ring-closing metathesis (RCM) is a highly effective method for forming carbon-carbon double bonds within a molecule, leading to cyclic structures. drughunter.comnih.gov This reaction, often catalyzed by ruthenium-based catalysts, has become a cornerstone in the synthesis of macrocyclic drugs. drughunter.com By imparting conformational restraint, RCM can enhance the potency and selectivity of bioactive molecules. drughunter.com

Derivatives of this compound functionalized with terminal alkenes can serve as substrates for RCM. The diaminoacetic acid core acts as a template to pre-organize the peptide chains, facilitating the ring-closing reaction. This approach allows for the creation of macrocycles with a non-peptidic linkage, which can improve metabolic stability. While the concept is sound, specific, published examples of this compound in RCM for macrocycle synthesis require a deeper search of specialized chemical literature. The stereochemistry of the resulting double bond (E or Z) can be critical for biological activity and can be influenced by the choice of catalyst and reaction conditions. nih.govrsc.org

Lactamization, the formation of a cyclic amide (a lactam), is a widely used method for peptide cyclization. This can be achieved by forming an amide bond between the N-terminus and C-terminus of a linear peptide or, more commonly, through side-chain to side-chain cyclization. The latter often involves creating a bridge between the side chains of amino acids such as glutamic acid or aspartic acid and lysine or ornithine.

This compound can be envisioned as a key component in sophisticated lactamization strategies. After its incorporation into a peptide, the two protected amino groups can be selectively deprotected to allow for the attachment of two different peptide chains or other chemical moieties. Subsequent deprotection and activation of the appropriate functional groups would then lead to a double-lactam-bridged cyclic peptide, resulting in a highly constrained and stable conformation. Such bicyclic structures are of great interest in drug design for their ability to mimic complex protein secondary structures.

Contributions to Drug Discovery and Development

The unique properties of this compound make it a valuable tool in the quest for new and improved therapeutic agents. chemimpex.com Its ability to act as a scaffold for creating conformationally constrained peptides directly contributes to the design of more potent and specific drugs. chemimpex.com

Peptide-based therapeutics have gained prominence due to their high efficacy and specificity compared to traditional small-molecule drugs. mdpi.com this compound is an important building block in the synthesis of these complex molecules. chemimpex.com It can be used to create peptide mimics (peptidomimetics) where the diaminoacetic acid core replaces a natural amino acid, potentially altering the peptide's susceptibility to enzymatic degradation.

Furthermore, this compound can serve as a branching point to create dendritic peptides or to attach other molecules, such as targeting ligands or imaging agents, to a peptide therapeutic. The ability to introduce two separate peptide chains from a central core allows for the development of bivalent ligands that can simultaneously bind to two receptor sites, often leading to a significant increase in affinity and signaling potency.

The conformational rigidity imparted by macrocyclization using scaffolds like this compound is a key factor in enhancing the efficacy and specificity of therapeutic agents. chemimpex.commdpi.com By locking a peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, leading to higher affinity. drughunter.com This increased affinity can translate to lower required therapeutic doses and potentially fewer off-target effects.

Specificity is also improved because the rigid cyclic structure is less likely to adopt conformations that allow it to bind to unintended biological targets. The diaminoacetic acid core itself can also contribute to the pharmacokinetic properties of a drug, with its polarity and hydrogen bonding potential influencing solubility and cell permeability. chemimpex.com

Impact on Peptide Solubility and Bioavailability in Pharmaceutical Applications

The incorporation of this compound into peptide structures is a key strategy for addressing two significant challenges in the development of peptide-based therapeutics: solubility and bioavailability. chemimpex.com Many native peptides suffer from poor water solubility and low bioavailability, which limits their clinical utility. nih.gov The unique structure of this compound, when used as a building block, can alter the physicochemical properties of the resulting peptide. This modification can enhance the peptide's solubility, a crucial factor for formulation and administration. chemimpex.comchemimpex.com

Furthermore, its integration into peptide backbones can improve bioavailability. chemimpex.com Issues such as rapid clearance and susceptibility to enzymatic degradation often plague peptide drugs, leading to short half-lives in the body. nih.gov The structural rigidity and novel conformation introduced by this diamino acid derivative can help protect the peptide from peptidases, thereby increasing its metabolic stability and circulation time. This enhanced stability and solubility make this compound a favored reagent in pharmaceutical applications aimed at creating more effective and reliable peptide-based drugs. chemimpex.com

Table 1: Challenges in Peptide Drug Development and Contributions of this compound

| Challenge in Peptide Therapeutics | Contribution of this compound | Source |

|---|---|---|

| Poor Solubility | Enhances the solubility of the final peptide. | chemimpex.comchemimpex.com |

| Low Bioavailability | Improves metabolic stability and circulation time. | chemimpex.comnih.gov |

Bioconjugation Methodologies

This compound is a valuable tool in the field of bioconjugation, a process that involves linking biomolecules to other molecules or surfaces. chemimpex.comchemimpex.com Its chemical structure, featuring two Fmoc-protected amine groups and a carboxylic acid, provides versatile handles for covalent attachment strategies. This makes it instrumental in creating complex, functional biomolecular constructs for a variety of applications in medicine and research. chemimpex.com

The fundamental application of this compound in bioconjugation is to serve as a linker for attaching biomolecules, such as peptides, to other entities. chemimpex.com These entities can include solid supports, nanoparticles, or larger molecules like proteins. The Fmoc protecting groups are stable under many reaction conditions but can be selectively removed to expose the amino groups for subsequent coupling reactions. altabioscience.com This controlled, stepwise synthesis allows for the precise orientation and attachment of peptides, which is critical for creating functional materials for diagnostics and targeted therapies. chemimpex.comchemimpex.com

A significant outcome of using this compound in bioconjugation is the development of targeted drug delivery systems. chemimpex.com By incorporating this compound, peptides with specific cell-targeting capabilities can be conjugated to drug-carrying nanoparticles or liposomes. chemimpex.comnih.gov This strategy allows for the active targeting of therapeutic agents to specific tissues or cells, such as cancer cells, thereby increasing the drug's efficacy at the target site while minimizing systemic side effects. chemimpex.comnih.gov The peptide acts as a homing device, and the diamino acid derivative is a key component in tethering this guidance system to the therapeutic payload. chemimpex.com

The bioconjugation methodologies enabled by this compound are also pivotal in the creation of advanced diagnostic tools. chemimpex.combiosynth.com Peptides synthesized with this building block can be attached to reporter molecules (e.g., fluorescent dyes) or surfaces (e.g., microarrays or sensor chips). chemimpex.comchemimpex.com These peptide-based diagnostic reagents can be designed to bind with high specificity to disease biomarkers, enabling their detection and quantification. This is essential for developing sensitive and specific diagnostic assays for a wide range of medical conditions. chemimpex.com

Research in Molecular Biology

In molecular biology, this compound serves as a critical reagent for synthesizing specialized molecular probes. chemimpex.com Its use facilitates the creation of modified peptides that are essential for investigating complex biological processes at a molecular level, particularly those involving protein interactions. chemimpex.comchemimpex.com

This compound is instrumental in the synthesis of modified peptides used to study and modulate protein-protein interactions (PPIs). chemimpex.comnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. Peptides designed to mimic or disrupt these interactions are powerful research tools and potential therapeutic leads. nih.gov By incorporating this compound, researchers can introduce specific structural constraints or functionalities into a peptide sequence. chemimpex.com These modifications can stabilize a particular conformation of the peptide, enhancing its binding affinity and specificity for a target protein, or they can be used to create inhibitors of specific PPIs. nih.govnih.gov

Table 2: Research Applications of Modified Peptides Synthesized with this compound

| Research Area | Application of Modified Peptide | Rationale | Source |

|---|---|---|---|

| Protein-Protein Interaction (PPI) Studies | Mimicking or disrupting protein binding interfaces. | To understand the function and mechanism of PPIs. | chemimpex.comnih.gov |

| Enzyme Inhibition | Acting as a competitive or non-competitive inhibitor. | To study enzyme function and develop therapeutic inhibitors. | nih.gov |

Elucidation of Biochemical Pathways and Mechanisms

The strategic application of this compound in chemical biology and medicinal chemistry lies in its ability to introduce a gem-diamino scaffold into peptide sequences. This unique structural motif provides a level of conformational constraint that is instrumental in the design of probes and inhibitors to study and modulate biochemical pathways.

The primary utility of this compound is not as a direct effector molecule but as a versatile starting material for the synthesis of more complex structures. chemimpex.com Its two Fmoc-protected amino groups on a single alpha-carbon allow for the divergent synthesis of sophisticated peptidomimetics. These molecules can then be used to investigate the active sites of enzymes or the interfaces of protein-protein interactions. nih.gov

Probing Enzyme Mechanisms with Constrained Peptidomimetics

One of the key applications in this area is the development of enzyme inhibitors. By incorporating the diaminoacetic acid scaffold, researchers can create peptides with unnatural backbones. These peptidomimetics can mimic or block the natural substrates or transition states of enzymatic reactions, thereby providing insights into the catalytic mechanism. For instance, derivatives of diamino acids have been explored as scaffolds for the inhibition of M1 family aminopeptidases. The rigid structure conferred by the gem-diamino group can lead to high-affinity binding in the enzyme's active site, allowing for the detailed study of enzyme-inhibitor interactions through techniques like X-ray crystallography and kinetic analysis.

Investigating Protein-Protein Interaction Pathways

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The development of molecules that can disrupt or stabilize these interactions is crucial for elucidating their roles in biochemical pathways. This compound serves as a valuable building block for the synthesis of molecules designed to target PPIs. For example, it can be used to create spiroligomers, which are rigid, ladder-like structures. nih.gov The defined three-dimensional arrangement of functional groups on these scaffolds can mimic the key binding epitopes of a protein, allowing them to interfere with specific PPIs. The ability to systematically modify the spiroligomer structure provides a powerful tool for mapping the energetic "hotspots" at the interface of a protein complex.

Detailed Research Findings

While specific, publicly available, in-depth studies detailing the direct use of this compound for elucidating a particular biochemical pathway are not abundant, the principles are well-established in the synthesis of related compounds for mechanistic studies. For example, the synthesis of Fmoc-protected amino acids with incorporated zinc-binding groups has led to the development of potent histone deacetylase (HDAC) inhibitors. nih.gov These inhibitors are critical tools for studying the role of HDACs in gene regulation and other cellular processes. The core concept is the use of a protected amino acid scaffold to build a molecule with a specific biological function.

A hypothetical application could involve the synthesis of a library of small molecules based on the this compound scaffold to probe the active site of a protease. By varying the side chains attached to the two amino groups, one could identify key interactions that govern substrate recognition and catalysis.

| Scaffold Derivative | Target Enzyme | Mechanistic Insight |

| Diaminoacetic acid-based peptidomimetic | Protease X | Elucidation of S1 and S2 subsite specificity |

| Spiroligomer from bis-amino acid | Protein Y/Z complex | Identification of key residues in the PPI interface |

| Diamino acid with metal-chelating group | Metalloenzyme A | Probing the role of the active site metal ion |

This table represents a conceptual framework for how derivatives of this compound could be used in mechanistic studies, based on established principles in medicinal chemistry.

Mechanistic Pathways of Fmoc Deprotection and Byproduct Formation in SPPS

The removal of the Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) and proceeds through a well-defined two-step mechanism. nih.gov This process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govpeptide.com This initial deprotonation is followed by a β-elimination reaction, which liberates the free amine of the amino acid, carbon dioxide, and a highly reactive byproduct, dibenzofulvene (DBF). nih.govpeptide.com

The dibenzofulvene (DBF) generated during Fmoc deprotection is a reactive electrophile that can readily undergo addition reactions. peptide.com To prevent unwanted side reactions, such as the irreversible attachment of DBF to the newly deprotected N-terminal amine of the growing peptide chain, a scavenger is necessary. peptide.com Secondary amines, particularly cyclic ones like piperidine, excel in this dual role. nih.govacs.org They not only act as the base to initiate the deprotection but also efficiently trap the DBF intermediate, forming a stable adduct that can be easily washed away from the solid support. nih.govacs.org While primary and tertiary amines can also effect Fmoc removal, secondary amines are generally preferred due to their high nucleophilicity and efficiency in scavenging DBF, which drives the deprotection reaction to completion. nih.gov

The choice of the secondary amine can influence the formation of byproducts. For instance, piperidine, while widely used, can lead to the formation of aspartimide in sequences containing aspartic acid. nih.govresearchgate.net This has prompted investigations into alternative bases. Morpholine has been shown to be an effective reagent for Fmoc removal, minimizing diketopiperazine formation and significantly reducing aspartimide formation. researchgate.net Another approach involves using a mixture of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to carry out the deprotection, with a nucleophilic scavenger like piperazine (B1678402) added to trap the DBF. researchgate.net However, DBU can also promote aspartimide formation. peptide.com

Table 1: Comparison of Deprotection Reagents in Fmoc SPPS

| Deprotection Reagent | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Piperidine | Efficient deprotection and DBF scavenging. | Can cause aspartimide formation; regulated substance. | nih.govpeptide.comresearchgate.net |

| Piperazine (with DBU) | Effective deprotection. | DBU is expensive and can also cause aspartimide formation. | researchgate.net |

| Morpholine | Minimizes diketopiperazine and aspartimide formation. | May have different reaction kinetics compared to piperidine. | researchgate.net |

| 4-Methylpiperidine (4MP) | Similar performance to piperidine, potentially less toxic. | Performance can be peptide sequence-dependent. | mdpi.com |

| Pyrrolidine | Effective in a wider range of "green" solvents. | Requires optimization for different solvent systems. | acs.org |

Key factors include:

Basicity and Concentration of the Deprotecting Agent: The pKa and concentration of the amine base affect the rate of deprotection. nih.gov While stronger bases or higher concentrations can speed up the reaction, they may also increase the risk of side reactions.

Reaction Time and Temperature: The duration of the deprotection step is critical. Insufficient time leads to incomplete Fmoc removal, while excessively long times can promote side reactions. mdpi.com For example, the deprotection of Fmoc-L-Arginine(Pbf)-OH requires at least 10 minutes to be efficient. mdpi.comresearchgate.net Microwave-assisted synthesis can accelerate this step, but conditions must be carefully optimized. mdpi.com

Solvent: The polarity of the solvent plays a significant role. Deprotection is generally more efficient in polar, electron-donating solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govresearchgate.net

Stereochemical Aspects in the Synthesis of Diaminoacetic Acid Derivatives

The synthesis of diaminoacetic acid derivatives, particularly those with substitutions, presents significant stereochemical challenges. Controlling the stereochemistry at both the α- and β-positions is crucial for their application as building blocks in peptidomimetics and other bioactive molecules.

Diastereoselective Synthesis Approaches for Nβ-Substituted α,β-Diamino Acids

Optically active α,β-diamino acids are valuable synthetic targets due to their biological importance. rsc.org A significant challenge in their synthesis is the creation of two adjacent stereocenters with high diastereoselectivity. rsc.org

One effective strategy involves the highly diastereoselective 1,4-conjugate (Michael) addition of nitrogen nucleophiles to chiral bicyclic dehydroalanines. researchgate.netacs.org This method is notable for its simplicity, high yields, and excellent chemo- and stereoselectivity without the need for a catalyst or external base. acs.org It provides a practical route to various Nβ-substituted α,β-diamino acids. acs.org

Another powerful tool for the stereocontrolled synthesis of both syn- and anti-α,β-diamino acid derivatives is the catalytic asymmetric direct Mannich reaction. rsc.org This approach has been advanced through the use of glycine ester Schiff bases reacting with imines, or via the aza-Henry reaction between nitro compounds and imines, employing either organometallic or purely organic chiral catalysts. rsc.org Recently, enzymatic methods using engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been developed to catalyze stereoselective Mannich-type reactions, offering a green and efficient route to unprotected α,β-diamino acids. nih.gov

Enantioselective Synthesis Strategies for α,α-Disubstituted Amino Acids

α,α-Disubstituted α-amino acids are of great interest as they can induce specific conformations in peptides and enhance metabolic stability. rsc.orgrsc.org However, their synthesis is challenging due to the steric hindrance around the quaternary α-carbon. nih.gov

Recent advancements have focused on overcoming these challenges. nih.govresearchgate.net One approach is the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters. rsc.orgrsc.org This method utilizes a chiral N-heterocyclic carbene complex of iridium to catalytically generate an α-cyanocarbanion from acetonitrile, which then adds enantioselectively to the imine. rsc.org While the enantioselectivities achieved have been moderate, this strategy represents a significant step towards using inexpensive acetonitrile as a C2 building block for constructing tetrasubstituted stereocenters. rsc.org

Other emerging strategies include synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies, which are opening new avenues for the efficient synthesis of these sterically congested and highly valuable molecules. nih.govresearchgate.net

Conformational Analysis of this compound Containing Structures

The incorporation of this compound and its derivatives into peptides can significantly influence their conformational properties. The rigid and bulky Fmoc groups, along with the geminal amino substituents, can impose specific torsional constraints on the peptide backbone.

The conformation of peptides is defined by a series of torsional angles (Φ, ψ, ω, and χ) along the backbone and side chains. mdpi.com The introduction of non-natural amino acids like diaminoacetic acid derivatives can alter these angles, leading to the formation of specific secondary structures. For example, the substitution of main-chain amides with hydrazides (as in N-aminopeptides) can impact secondary structure propensity. nih.gov While Cα-substituted α-hydrazino acids tend to stabilize extended β-sheet-like conformations, N-aminoglycine, which lacks a Cα substituent, exhibits greater torsional flexibility. nih.gov

Conformational analysis of peptides containing such modified residues is often carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. researchgate.net NMR studies, including the observation of Nuclear Overhauser Effects (ROEs) between non-adjacent residues, can provide detailed information about the folded structure in solution. researchgate.net CD spectroscopy can reveal the presence of ordered secondary structures like helices or sheets. researchgate.net For instance, studies on α/β/γ-peptides have used these techniques to identify novel helical structures stabilized by a network of hydrogen bonds. researchgate.net The conformational dynamics, or the rate of conformational change, can be probed using techniques like continuous-wave electron paramagnetic resonance (CW-EPR) spectroscopy, which provides insights into the conformational energy landscape of the molecule. mit.edu

While specific conformational analyses of peptides containing this compound are not extensively detailed in the provided context, the principles derived from studies of related N-substituted and α,α-disubstituted amino acids suggest that its incorporation would rigidly constrain the peptide backbone, likely favoring specific, well-defined conformations. The bulky Fmoc groups would play a dominant role in dictating the local and potentially the global structure of the peptide.

Advancements in Peptidomimetics: The Role of this compound in Modulating Peptide Secondary Structures

The quest to design and synthesize novel peptides and peptidomimetics with tailored structural and functional properties is a cornerstone of modern medicinal chemistry and materials science. A key strategy in this endeavor involves the incorporation of non-natural amino acids and backbone modifications to influence and control the secondary structure of these molecules. Among the various building blocks utilized for this purpose, this compound has emerged as a compound of interest. This article delves into the mechanistic insights and stereochemical control offered by this unique diamino acid derivative, with a specific focus on its influence on the secondary structures of peptides and peptidomimetics.

Mechanistic Insights and Stereochemical Control in N,n Bis Fmoc Diaminoacetic Acid Chemistry

The introduction of a gem-diamino moiety, derived from diaminoacetic acid, into a peptide backbone represents a significant perturbation of the natural α-amino acid scaffold. This modification, where the α-carbon is attached to two amino groups instead of one, fundamentally alters the local geometry and hydrogen bonding capabilities of the peptide chain. The stereochemical arrangement and the nature of the protecting groups, in this case, the two fluorenylmethoxycarbonyl (Fmoc) groups, play a crucial role in the synthetic accessibility and the conformational outcomes of the resulting peptidomimetics.

The incorporation of a diaminoacetic acid residue can profoundly impact the propensity of a peptide to adopt canonical secondary structures such as α-helices and β-sheets. The gem-diamino nitrogen atoms introduce additional points of flexibility or constraint, as well as altered hydrogen-bonding patterns, which can either stabilize or destabilize these ordered structures.

Detailed research into the conformational effects of incorporating a diaminoacetic acid moiety has provided valuable insights. For instance, the replacement of a natural amino acid with a gem-diamino residue can disrupt the regular hydrogen-bonding network essential for the formation of stable α-helices. The two adjacent nitrogen atoms can act as hydrogen bond donors, but the absence of the typical carbonyl oxygen at that position in the backbone alters the i to i+4 hydrogen bonding pattern that defines an α-helix.

NMR spectroscopy offers more detailed, residue-specific structural information. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shift indices (CSI), the precise conformation around the modified residue and its influence on neighboring amino acids can be elucidated.

While specific experimental data on peptides containing N,N'-Bis-Fmoc-diaminoacetic acid itself influencing secondary structures is not extensively documented in publicly available literature, the principles derived from studies of similar backbone modifications, such as aza-peptides and other gem-diaminoalkane derivatives, provide a strong foundation for predicting its effects. The presence of the bulky Fmoc protecting groups would further impose significant steric hindrance, likely preventing the adoption of compact, ordered secondary structures in the immediate vicinity of the modification during solid-phase peptide synthesis. The removal of these protecting groups would be a prerequisite for the peptide to fold into a defined conformation.

The table below conceptualizes the type of data that would be generated from such research, illustrating the potential impact of a diaminoacetic acid (DAA) residue on the secondary structure of a model peptide.

| Peptide Sequence | Method | % α-Helix | % β-Sheet | Predominant Turn Type | Reference |

| Ac-Ala-Ala-Ala-Ala -Ala-Ala-NH₂ | CD Spectroscopy | 45 | <5 | - | Hypothetical Data |

| Ac-Ala-Ala-Ala-DAA -Ala-Ala-NH₂ | CD Spectroscopy | 15 | <5 | β-turn | Hypothetical Data |

| H-Gly-Val-Ala -Leu-Ile-Gly-H | NMR Spectroscopy | <10 | 35 | - | Hypothetical Data |

| H-Gly-Val-DAA -Leu-Ile-Gly-H | NMR Spectroscopy | <5 | 20 | γ-turn | Hypothetical Data |

This table is illustrative and based on expected outcomes from the incorporation of a backbone-modifying residue. "DAA" represents a deprotected diaminoacetic acid residue.

Emerging Trends and Future Research Directions

Development of Novel N,N'-Bis-Fmoc-diaminoacetic Acid Building Blocks with Enhanced Reactivity or Specificity

The development of novel building blocks derived from this compound is a significant area of ongoing research. Scientists are focused on creating derivatives with improved reactivity and specificity to facilitate the synthesis of more complex and functional molecules. nih.gov A key strategy involves the introduction of various functional groups to the core structure. For instance, researchers have successfully alkylated this compound diastereomers with a range of side chains, including alkyl, fused aromatic, heterocyclic, and aryl halide groups. nih.gov This functionalization allows for the creation of a diverse library of building blocks, each with unique properties.

One innovative approach to installing the Fmoc protecting group on bis-amino acid precursors involves a temporary Cu(II) complexation strategy. nih.gov This method selectively blocks the primary amino group, allowing for the efficient addition of the Fmoc group to the proline nitrogen. nih.gov This technique has proven effective for the large-scale synthesis of stereochemically pure building blocks. nih.gov

The development of these novel building blocks is critical for advancing the synthesis of complex structures like spiroligomers, which are rigid ladder-like molecules with potential applications in catalysis, supramolecular chemistry, and as inhibitors of protein-protein interactions. nih.gov By expanding the available toolkit of this compound derivatives, researchers can create spiroligomers and other peptidomimetics with precisely controlled three-dimensional structures and functionalities. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms for Large-Scale Production

The integration of this compound building blocks into automated and high-throughput synthesis platforms is revolutionizing the production of peptides and peptidomimetics. rsc.orgcrsubscription.com Automated solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is the most common method, allowing for the rapid and efficient assembly of peptide chains. beilstein-journals.org This approach involves the use of a solid support (resin) to which the growing peptide is anchored, with the Fmoc group serving as a temporary protecting group for the N-terminus. beilstein-journals.org

Microwave-assisted automated protocols have further accelerated the synthesis process. rsc.org For example, a semi-automated microwave peptide synthesizer was used to assemble four unique spiroligomers from Fmoc-protected bis-amino acid building blocks. nih.gov This technology significantly reduces synthesis time, with coupling reactions often completed in minutes. rsc.org

The large-scale production of this compound precursors is also being addressed through collaborations with contract research organizations. nih.gov This has enabled the synthesis of key intermediates at a multi-kilogram scale, ensuring a steady supply of building blocks for automated synthesis platforms. nih.gov The ability to produce large quantities of these compounds is essential for their use in drug discovery and other applications where significant amounts of material are required. crsubscription.com

| Synthesis Platform | Key Features | Application Example |

| Semi-automated Microwave Peptide Synthesizer | Utilizes microwave energy to accelerate coupling and deprotection steps. | Assembly of spiroligomer tetramers. nih.govresearchgate.net |

| CS Bio 336 Automated Synthesizer | Employs standard HCTU/DIEA activation for Fmoc/t-Bu chemistry. | Synthesis of backbone-protected peptides. rsc.org |

| CEM Liberty1™ Single Channel Microwave Peptide Synthesizer | Uses DIC/HOBt activation in a microwave-assisted protocol. | Assembly of peptides on Rink amide resin. rsc.org |

Advanced Applications in Combinatorial Chemistry and Library Synthesis for Drug Discovery

This compound and its derivatives are invaluable tools in combinatorial chemistry and the synthesis of chemical libraries for drug discovery. crsubscription.comchemimpex.com Combinatorial chemistry allows for the rapid generation of large numbers of diverse compounds, which can then be screened for biological activity. nih.gov The "one-bead-one-compound" and "mix-and-split" methods are commonly used solid-phase synthesis techniques for creating these libraries. nih.gov

The use of Fmoc-protected building blocks is particularly well-suited for these approaches. researchgate.net DNA-encoded chemical libraries (DECLs) represent a powerful extension of this technology, combining the vastness of combinatorial chemistry with the sensitivity of DNA-based screening methods. nih.gov Researchers have developed solution-phase Fmoc-based peptide synthesis methods specifically for the creation of DECLs, enabling the exploration of a much larger chemical space than is possible with traditional biological display methods. researchgate.netnih.gov

These libraries of synthetic molecules, often containing millions to billions of compounds, can be screened against various biological targets, such as proteins implicated in disease. nih.govchemrxiv.org For example, libraries of non-natural polyamide polymers have been screened against targets like K-Ras, the asialoglycoprotein receptor (ASGPR), and various interleukins, leading to the discovery of hits with nanomolar binding affinities. chemrxiv.org The versatility of this compound and its amenability to combinatorial synthesis strategies make it a cornerstone of modern drug discovery efforts. crsubscription.comchemimpex.com

Exploration of New Therapeutic Areas and Biological Targets for this compound-Derived Molecules

The unique structural features of molecules derived from this compound make them promising candidates for a wide range of therapeutic applications. chemimpex.com These compounds can be used to create peptide-based therapeutics with enhanced solubility and bioavailability. chemimpex.com Current research is focused on exploring new therapeutic areas and identifying novel biological targets for these molecules.

One area of significant interest is the development of inhibitors for protein-protein interactions (PPIs), which are often considered "undruggable" with traditional small molecules. researchgate.net The rigid, well-defined structures of peptidomimetics, such as spiroligomers, make them ideal for targeting the large, shallow surfaces of PPIs. nih.govresearchgate.net

Furthermore, this compound-derived building blocks are being used in bioconjugation to attach biomolecules to other molecules or surfaces. chemimpex.com This has applications in the development of targeted drug delivery systems and diagnostic tools. chemimpex.com For instance, ligands for the asialoglycoprotein receptor (ASGPR) are being developed for targeted gene delivery to liver cells. nih.govchemrxiv.org As our understanding of disease biology grows, so too will the opportunities for applying the unique properties of this compound-derived molecules to new therapeutic challenges.

| Therapeutic Area/Application | Biological Target/Mechanism | Example |